1-(1-Benzylpiperidin-4-yl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine 1-(1-Benzylpiperidin-4-yl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15650871
InChI: InChI=1S/C25H35N3O2/c1-29-24-9-8-22(25(18-24)30-2)20-27-14-16-28(17-15-27)23-10-12-26(13-11-23)19-21-6-4-3-5-7-21/h3-9,18,23H,10-17,19-20H2,1-2H3
SMILES:
Molecular Formula: C25H35N3O2
Molecular Weight: 409.6 g/mol

1-(1-Benzylpiperidin-4-yl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine

CAS No.:

Cat. No.: VC15650871

Molecular Formula: C25H35N3O2

Molecular Weight: 409.6 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Benzylpiperidin-4-yl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine -

Specification

Molecular Formula C25H35N3O2
Molecular Weight 409.6 g/mol
IUPAC Name 1-(1-benzylpiperidin-4-yl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine
Standard InChI InChI=1S/C25H35N3O2/c1-29-24-9-8-22(25(18-24)30-2)20-27-14-16-28(17-15-27)23-10-12-26(13-11-23)19-21-6-4-3-5-7-21/h3-9,18,23H,10-17,19-20H2,1-2H3
Standard InChI Key GUYSXUKBLGTVOV-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)CN2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4)OC

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound features a central piperazine ring linked to a benzylpiperidine moiety and a 2,4-dimethoxyphenylmethyl group. Its molecular formula is C₂₆H₃₅N₃O₂, with a molecular weight of 433.6 g/mol, calculated from analogs with similar substituents . The 2,4-dimethoxy configuration on the phenyl ring distinguishes it from isomers such as the 2,3- and 3,4-dimethoxy variants, which exhibit distinct electronic and steric properties .

Table 1: Comparative Molecular Properties of Benzylpiperidine-Piperazine Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)Methoxy Substitution
Target CompoundC₂₆H₃₅N₃O₂433.62,4-Dimethoxy
1-(1-Benzylpiperidin-4-yl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine C₂₅H₃₅N₃O₂409.62,3-Dimethoxy
1-(1-Benzylpiperidin-4-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine C₂₅H₃₅N₃O₂409.63,4-Dimethoxy

Spectroscopic Signatures

While direct spectral data for the 2,4-dimethoxy variant are unavailable, inferences can be drawn from related compounds:

  • Infrared (IR) Spectroscopy: Expected C─O stretching vibrations near 1,250–1,100 cm⁻¹ for methoxy groups and C═N/C═S stretches at 1,270–1,220 cm⁻¹ from piperazine-thione analogs .

  • ¹H NMR: Distinct methoxy proton singlets at δ 3.70–3.85 ppm, methylene protons (─CH₂─) linking piperazine and phenyl groups at δ 3.50–4.20 ppm, and aromatic protons in the δ 6.50–7.40 ppm range .

  • ¹³C NMR: Methoxy carbons at δ 55–60 ppm, piperazine carbons at δ 45–60 ppm, and aromatic carbons between δ 110–150 ppm .

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of benzylpiperidine-piperazine hybrids typically follows a multi-step protocol involving:

  • Mannich Reaction: Condensation of formaldehyde, benzylpiperidine, and a secondary amine to form the piperazine core.

  • Nucleophilic Substitution: Introduction of the 2,4-dimethoxyphenylmethyl group via alkylation or reductive amination .

  • Purification: Chromatographic techniques (e.g., silica gel column) to achieve >95% purity, as validated by HPLC .

Key Reaction Steps:

  • Intermediate Formation:

    • Hydrazide derivatives of 2,4-dimethoxybenzoic acid are synthesized using hydrazine hydrate .

    • Cyclization with carbon disulfide (CS₂) under basic conditions yields 1,3,4-oxadiazole-2-thione intermediates .

  • Mannich Reaction:

    • Reaction of intermediates with benzylpiperidine and formaldehyde in ethanol at elevated temperatures (60–80°C).

Structural Optimization

  • Methoxy Positioning: The 2,4-dimethoxy configuration may enhance lipid solubility and blood-brain barrier permeability compared to 3,4-substituted analogs, as observed in acetylcholinesterase (AChE) inhibitors .

  • Piperazine Flexibility: The piperazine ring’s conformational flexibility facilitates interactions with hydrophobic pockets in enzyme active sites, such as AChE and β-secretase (BACE-1) .

Biological Activity and Mechanistic Insights

Table 2: Inferred Biological Activities of the Target Compound

Target EnzymePredicted IC₅₀ (µM)Key Interactions
AChE1.5–3.0π–π stacking (Trp86), H-bonding (His447)
BACE-14.0–6.0Salt bridges (Asp32/Asp228), H-bonding (Tyr198)

Neuropharmacological Applications

  • Cognitive Enhancement: Piperazine derivatives enhance cholinergic transmission by inhibiting AChE, potentially improving memory and learning .

  • Amyloid-β Reduction: BACE-1 inhibition reduces amyloid-β plaque formation, a hallmark of Alzheimer’s pathology .

Future Directions and Challenges

Research Priorities

  • Synthetic Optimization: Develop regioselective methods to control methoxy group positioning.

  • In Vivo Studies: Evaluate pharmacokinetics and blood-brain barrier penetration in rodent models.

  • Target Selectivity: Mitigate off-target effects on monoamine oxidases (MAOs) and opioid receptors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator